6-Iodo-3,4-dihydro-2h-benzo[b][1,4]oxazine hydrochloride

Synthetic Chemistry Cross-Coupling Library Diversification

6-Iodo-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride (CAS 939759-09-8 for the free base; hydrochloride salt MW 297.52 g/mol) is a halogenated 1,4-benzoxazine heterocycle bearing an iodine atom at the 6-position of the fused benzene ring. It belongs to the 3,4-dihydro-2H-benzo[b][1,4]oxazine scaffold class, a privileged structure in medicinal chemistry that has yielded multi-isoform PI3K inhibitors, potassium channel modulators, and CNS-active agents.

Molecular Formula C8H9ClINO
Molecular Weight 297.52 g/mol
Cat. No. B13957586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Iodo-3,4-dihydro-2h-benzo[b][1,4]oxazine hydrochloride
Molecular FormulaC8H9ClINO
Molecular Weight297.52 g/mol
Structural Identifiers
SMILESC1COC2=C(N1)C=C(C=C2)I.Cl
InChIInChI=1S/C8H8INO.ClH/c9-6-1-2-8-7(5-6)10-3-4-11-8;/h1-2,5,10H,3-4H2;1H
InChIKeyUYUHEWRQMWBISK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Iodo-3,4-dihydro-2H-benzo[b][1,4]oxazine Hydrochloride – Core Chemical Identity and Procurement Baseline


6-Iodo-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride (CAS 939759-09-8 for the free base; hydrochloride salt MW 297.52 g/mol) is a halogenated 1,4-benzoxazine heterocycle bearing an iodine atom at the 6-position of the fused benzene ring . It belongs to the 3,4-dihydro-2H-benzo[b][1,4]oxazine scaffold class, a privileged structure in medicinal chemistry that has yielded multi-isoform PI3K inhibitors, potassium channel modulators, and CNS-active agents [1]. Commercial sourcing is available at purities of 95–98% from multiple suppliers, with long-term storage recommended in cool, dry conditions . The compound is primarily supplied as a research-grade building block and is not intended for therapeutic or veterinary use .

Why the 6-Iodo Substituent Cannot Be Casually Replaced in 6-Iodo-3,4-dihydro-2H-benzo[b][1,4]oxazine Hydrochloride


Within the 3,4-dihydro-2H-benzo[b][1,4]oxazine series, halogen identity at the 6-position is not interchangeable without consequence. The C–I bond (bond dissociation energy ~57 kcal/mol) is substantially weaker than C–Br (~70 kcal/mol) or C–Cl (~84 kcal/mol), conferring a reactivity advantage in palladium-catalyzed cross-coupling reactions that is critical for library diversification [1]. In medicinal chemistry campaigns exploiting this scaffold, the 6-position has been explicitly identified as a site where hydrophobic and electronic properties of substituents drive target affinity and selectivity; iodine's large van der Waals radius (1.98 Å vs. Br 1.85 Å, Cl 1.75 Å) and polarizability can alter binding-pocket occupancy in ways that smaller halogens cannot replicate [2]. Additionally, the hydrochloride salt form of the 6-iodo derivative provides handling and solubility characteristics that differ from the free base, an important consideration for assay-ready procurement . Direct replacement with the 6-bromo or 6-chloro analog without re-optimization therefore risks synthetic failure at the cross-coupling step or loss of biological activity.

Quantitative Differentiation Evidence for 6-Iodo-3,4-dihydro-2H-benzo[b][1,4]oxazine Hydrochloride Versus Halogen Analogs


Cross-Coupling Reactivity: Iodo vs. Bromo vs. Chloro Leaving-Group Performance in Pd-Catalyzed Reactions

The aryl iodide bond in 6-iodo-3,4-dihydro-2H-benzo[b][1,4]oxazine provides a kinetically superior oxidative addition partner for Pd(0) relative to the 6-bromo and especially the 6-chloro analog. In benchmark studies on iodoheterocycles, Suzuki-Miyaura coupling with arylboronic acids proceeds at room temperature, whereas corresponding bromides require heating (60–80 °C) and chlorides frequently demand specialized ligands [1]. The C–I bond dissociation energy is ~57 kcal/mol, compared to ~70 kcal/mol for C–Br and ~84 kcal/mol for C–Cl, a 13–27 kcal/mol thermodynamic penalty favoring iodides for oxidative addition [2]. In the context of the 1,4-benzoxazine scaffold, copper-catalyzed cyclization of hydroxysulfonamides bearing iodine leaving groups proceeds under milder conditions than with bromine, enabling broader functional group tolerance [3].

Synthetic Chemistry Cross-Coupling Library Diversification

Molecular Weight and Physicochemical Property Differentiation Among 6-Halogen Benzoxazine Hydrochlorides

The 6-iodo substituent imparts the highest molecular weight and lipophilicity among the common halogen congeners. The hydrochloride salt of 6-iodo-3,4-dihydro-2H-benzo[b][1,4]oxazine has an average mass of 297.52 g/mol, compared to ~250.1 g/mol for the 6-bromo hydrochloride and ~206.1 g/mol for the 6-chloro hydrochloride . The iodine atom contributes a larger calculated logP increment (Hansch π = +1.12 for I, vs. +0.86 for Br and +0.71 for Cl), which shifts the free base into higher lipophilicity space (ALogP ~3.2 for the free base) [1]. This property profile is advantageous for projects targeting intracellular or CNS compartments where higher logD is required for passive membrane permeability, while the increased molecular weight relative to Br/Cl analogs may demand careful monitoring of ligand efficiency metrics during hit-to-lead optimization [2].

Physicochemical Profiling Lead Optimization ADME Prediction

BRD4 Bromodomain Inhibitory Activity: Available Binding Data vs. Scaffold Benchmark

A 6-iodo-substituted benzoxazine derivative (ChEMBL/C-6474572) has been tested against BRD4 bromodomain, yielding an IC50 of 5,770 nM in an HTRF assay using biotinylated histone H4KAc peptide as substrate [1]. While this single-point activity does not establish the iodo compound as a potent BRD4 inhibitor per se, it provides a quantitative anchor point for the 6-iodo benzoxazine chemotype in the bromodomain space. For comparison, optimized 1,4-benzoxazine-based BRD4 inhibitors in the patent literature achieve IC50 values in the 25–100 nM range through extensive elaboration beyond the core scaffold, indicating that the 6-iodo derivative serves as a synthetically tractable starting point with measurable, though modest, initial target engagement [2]. No equivalent BRD4 data were located for the 6-bromo or 6-chloro free bases, making this the only publicly available anchor for the halogen series.

Epigenetics BRD4 Inhibition Bromodomain Targeting

Procurement Purity Benchmarks: 6-Iodo vs. 6-Bromo Analog Commercial Availability

Commercially, 6-iodo-3,4-dihydro-2H-benzo[b][1,4]oxazine is available from multiple vendors at 95–98% purity (HPLC), with the hydrochloride salt form offered by select suppliers . The 6-bromo analog (CAS 105655-01-4) is also widely available at 95% purity, but the 6-chloro analog is less commonly stocked as a ready-to-ship building block, with longer lead times reported . Both iodo and bromo derivatives are supplied in gram to kilogram quantities, but the iodo variant commands a price premium reflecting the higher cost of iodine reagents and the additional synthetic step of electrophilic iodination versus bromination . For procurement planning, this means the iodo compound is the costliest 6-halogen option, but the premium is offset by its dual functionality: it serves simultaneously as a biological probe (iodine's anomalous scattering for X-ray crystallography) and a synthetic intermediate for cross-coupling [1].

Chemical Procurement Quality Specification Building Block Sourcing

High-Value Research and Industrial Application Scenarios for 6-Iodo-3,4-dihydro-2H-benzo[b][1,4]oxazine Hydrochloride


Diversification of Kinase-Focused Libraries via Pd-Catalyzed Cross-Coupling at the 6-Position

Research groups building multi-isoform PI3K or DNA-PK inhibitor libraries on the 3,4-dihydro-2H-benzo[1,4]oxazine scaffold can exploit the 6-iodo derivative as a universal Suzuki-Miyaura coupling partner to install aryl, heteroaryl, or alkenyl diversity elements at room temperature, avoiding the elevated temperatures required for the 6-bromo or 6-chloro analogs that can degrade thermally labile kinase warheads [1]. The iodo handle enables late-stage functionalization strategies in parallel synthesis format, a critical capability when optimizing selectivity across PI3K isoforms (α, β, γ, δ) where the 6-position substituent directly influences isoform selectivity profiles [2].

Anomalous Scattering Phasing for X-Ray Crystallography of Protein-Ligand Complexes

The iodine atom at the 6-position provides a strong anomalous scattering signal (f'' at Cu Kα wavelength ~6.9 e⁻) suitable for experimental phasing in protein-ligand co-crystallography [1]. The 3,3'-(ethane-1,2-diyl)bis(6-iodo-3,4-dihydro-2H-1,3-benzoxazine) structure deposited in the Crystallography Open Database demonstrates the utility of the 6-iodo benzoxazine moiety in generating diffraction-quality crystals with iodine-mediated short contacts that aid structure solution [2]. This capability is absent in the 6-chloro and significantly weaker in the 6-bromo derivative (f'' ~1.3 e⁻ and ~2.7 e⁻ respectively), making the iodo compound the preferred choice for structural biology groups requiring experimental phasing.

Epigenetic Probe Development Targeting BET Bromodomains

The BRD4 bromodomain inhibitory activity of the 6-iodo benzoxazine chemotype (IC50 = 5.77 µM), while modest, provides a structurally characterized starting point for fragment-based or structure-guided optimization of BET bromodomain inhibitors [1]. The iodine atom concurrently serves as a heavy-atom label for crystallographic validation of binding modes and as a synthetic handle for iterative library synthesis via cross-coupling, enabling a unified 'crystallize-and-diversify' workflow that is not feasible with the 6-bromo or 6-chloro analogs due to their weaker anomalous signals and lower cross-coupling reactivity [2].

Synthesis of 6-Aryl Benzoxazine PR Agonists via Tandem Iodination-Coupling Strategy

The patent and primary literature on 6-aryl benzoxazines as nonsteroidal progesterone receptor (PR) agonists has established that 6-position aryl substitution is critical for PR agonism [1]. The 6-iodo derivative serves as the ideal penultimate intermediate for introducing diverse 6-aryl groups via a single Suzuki coupling step, avoiding the need to synthesize individual 6-aryl precursors de novo. This convergent strategy is particularly valuable for SAR campaigns where the benzoxazine core is kept constant while the 6-aryl group is varied, and the iodo leaving group's superior reactivity over bromo ensures higher conversion rates with electron-deficient or sterically hindered arylboronic acids [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Iodo-3,4-dihydro-2h-benzo[b][1,4]oxazine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.